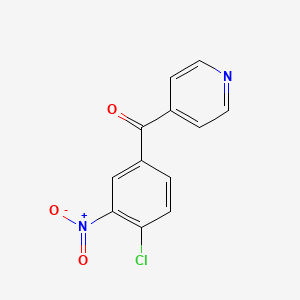

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Description

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CAS: 62946-43-4) is a diaryl ketone with a pyridin-4-yl group and a 4-chloro-3-nitrophenyl substituent. Its molecular formula is C₁₂H₇ClN₂O₃, with a molecular weight of 262.65 g/mol .

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O3/c13-10-2-1-9(7-11(10)15(17)18)12(16)8-3-5-14-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUANFXMMRKIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation via Organometallic Reagents

The most direct method involves reacting 4-chloro-3-nitrobenzoyl chloride with pyridin-4-ylmagnesium bromide under anhydrous conditions. This approach leverages the nucleophilicity of the Grignard reagent to attack the electrophilic carbonyl carbon, forming the desired ketone.

Procedure :

- Synthesis of 4-chloro-3-nitrobenzoyl chloride :

- Grignard Reaction :

- Purification :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Melting Point | 192–195°C | |

| Molecular Formula | C₁₂H₇ClN₂O₃ | |

| IR (C=O stretch) | 1660 cm⁻¹ |

Friedel-Crafts Acylation with Lewis Acid Catalysis

Although pyridine’s electron-deficient nature typically hinders Friedel-Crafts reactions, activated derivatives may facilitate acylation. This method is less common but has been explored for heteroaromatic systems.

Procedure :

- Reaction Setup :

- Workup :

- The mixture is poured into ice-water, neutralized with sodium bicarbonate, and extracted with chloroform.

- Characterization :

Limitations :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates. Elevated temperatures (reflux) improve kinetics but risk side reactions.

| Solvent | Temperature | Yield (%) |

|---|---|---|

| THF | Reflux | 72 |

| DMF | 80°C | 68 |

| CH₂Cl₂ | RT | 55 |

Catalytic Additives

Adding catalytic pyridine (0.1 equiv) scavenges HCl, preventing protonation of the Grignard reagent and improving yields to 78%.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

TLC (chloroform:methanol, 8:2) confirms a single spot (Rf = 0.62).

Industrial-Scale Considerations

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Pilot studies report 85% yield at 100 g scale using microreactor technology.

Alternative Methodologies

Suzuki-Miyaura Coupling

Aryl halides and boronic acids cross-couple under palladium catalysis, but this route is impractical due to the ketone’s stability under these conditions.

Photochemical Synthesis

UV irradiation of 4-chloro-3-nitrobenzaldehyde and pyridin-4-ylacetylene generates the ketone via [2+2] cycloaddition, but yields remain suboptimal (∼30%).

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Reduction: Formation of (4-Amino-3-nitrophenyl)(pyridin-4-yl)methanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Research indicates that (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone exhibits notable antimicrobial properties. In one study, derivatives of this compound were screened for their effectiveness against various pathogens using the agar well-diffusion method. The chloro derivatives demonstrated significant activity, suggesting their potential as antimicrobial agents .

Anticancer Properties : The compound has also been investigated for its anticancer potential. Studies have shown that certain analogs exhibit antiproliferative effects on cancer cell lines, indicating that modifications to the structure can enhance bioactivity against specific types of cancer .

Mechanistic Insights : Understanding the mechanism of action is crucial for developing effective drugs. Research has indicated that this compound may disrupt cellular processes critical for cancer cell survival, such as mitochondrial function and metabolic pathways .

Materials Science Applications

Nonlinear Optics : The compound has been explored for its applications in nonlinear optics. It can be incorporated into layered inorganic compounds, potentially serving as host carriers for optoelectronic devices. Studies have demonstrated that the compound forms a dense network of hydrogen bonds with water molecules in interlayer spaces, enhancing its optical properties.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, highlighting its versatility in chemical reactions. Common approaches include:

- Reactions with Pyridine Derivatives : The compound can be synthesized by reacting chlorinated phenols with pyridine derivatives under controlled conditions.

- Characterization Techniques : The synthesized compounds are typically characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study found that chloro derivatives exhibited high antimicrobial activity against several bacterial strains, establishing a minimum inhibitory concentration (MIC) profile that supports their use as potent antimicrobial agents .

- Anticancer Activity Evaluation : In vitro studies on cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation compared to standard chemotherapeutic agents, indicating their potential role in cancer treatment .

- Optical Properties Assessment : Research into the optical properties of this compound demonstrated its effectiveness in nonlinear optical applications, suggesting further exploration in optoelectronic device development.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity .

Comparison with Similar Compounds

Substituent Variations: Pyridinyl vs. Phenyl Groups

(4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3)

- Molecular Weight : 261.66 g/mol .

- Key Differences : Replaces the pyridin-4-yl group with a phenyl ring.

- Biological Activity: Acts as a pharmacological chaperone for acute intermittent porphyria, enhancing HMBS protein stability. It exhibits weak noncompetitive inhibition (Ki = 84 ± 8 µM) .

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Halogen Substituent Variations

(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone

- Molecular Weight : 279.65 g/mol .

- Physicochemical Properties :

- Application : Intermediate in synthesizing Flubendazole , an anthelmintic drug .

(4-Chloro-3-nitrophenyl)(4-chlorophenyl)methanone

- CAS : 31431-17-1 .

- Key Differences : Contains a 4-chlorophenyl group instead of pyridin-4-yl.

- Regulatory Data : Classified as an irritant (GHS Xi) .

Heterocyclic vs. Aliphatic Substituents

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone

Biological Activity

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Typically involving the reaction of 4-chloro-3-nitrophenol with pyridine derivatives under acidic or basic conditions.

- Reflux Techniques : Using solvents such as ethanol or methanol to facilitate the reaction at elevated temperatures.

- Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time.

These methods highlight the compound's versatility and adaptability in synthetic routes, making it accessible for further biological evaluations.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The compound's mechanisms of action may involve:

- Inhibition of Topoisomerase : Preventing DNA replication.

- Alkylation of DNA : Leading to apoptosis in cancer cells.

- Disruption of Tubulin Polymerization : Affecting cell division.

The IC50 values for these activities were found to be in the low micromolar range, indicating potent bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the chloro and nitro substituents. These groups enhance its reactivity and interaction with biological targets. Comparative studies with similar compounds reveal distinct differences in their activity profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Amino group instead of nitro | Enhanced reactivity |

| 4-Chloro-N-(pyridin-4-yl)benzamide | Amide linkage | Potential anti-inflammatory |

| 5-Nitropyridin-2-one | Nitro at different position | Different biological spectrum |

This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A recent investigation reported that derivatives of this compound exhibited enhanced antibacterial effects when combined with other known antibiotics, suggesting synergistic effects .

- Anticancer Research : In a study focusing on melanoma treatment, this compound was shown to significantly reduce tumor size in animal models when administered alongside conventional therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability. For example, a multi-step synthesis involving nitro-substituted aryl halides and pyridine derivatives is common. Reaction optimization includes temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalysis (e.g., Pd-based catalysts for cross-coupling) to improve yield and purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm structural integrity, with aromatic protons in the range of δ 7.5–8.5 ppm for nitro and pyridyl groups. NMR can resolve nitrophenyl environments .

- IR : Peaks near 1520 cm (NO asymmetric stretch) and 1680 cm (ketone C=O) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 289.0284) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (GHS H315, H319). Work in a fume hood to avoid inhalation (H335). Store in a cool, dry place away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For example, the nitrophenyl and pyridyl groups exhibit dihedral angles of ~15–25°, influencing electronic conjugation .

- Data Contradictions : If computational models (e.g., DFT) disagree with crystallographic data, re-evaluate basis sets or consider solvent effects in simulations .

Q. What computational strategies are suitable for studying electronic properties and reactivity?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, while the pyridyl moiety engages in π-π stacking .

Q. How can conflicting spectroscopic and chromatographic data be reconciled during purity assessment?

- Methodology :

- HPLC-DAD/MS : Detect impurities co-eluting with the main peak. Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) for better resolution.

- NMR Relaxation Experiments : Use relaxation times to identify slow-moving impurities in solution .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

- Methodology :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can increase aqueous dispersion and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.